Forminitrazole

Description

The exact mass of the compound Forminitrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Forminitrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Forminitrazole including the price, delivery time, and more detailed information at info@benchchem.com.

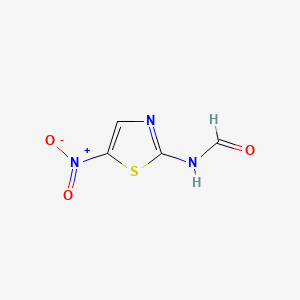

Structure

3D Structure

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2-6-4-5-1-3(11-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLJCVGAFRZOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198169 | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-08-3 | |

| Record name | Forminitrazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forminitrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forminitrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMINITRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTW8DB3OVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Forminitrazole Against Protozoa: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of forminitrazole, a 5-nitroimidazole antimicrobial agent, against protozoan parasites. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biochemical and molecular interactions that underpin the efficacy of this class of drugs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 5-Nitroimidazoles in Antiprotozoal Therapy

Protozoan infections, such as trichomoniasis, giardiasis, and amoebiasis, affect millions of people globally. The 5-nitroimidazole class of drugs, including the well-studied metronidazole and the related compound forminitrazole, remain the cornerstone of treatment for infections caused by anaerobic protozoa.[1][2] Their efficacy stems from a unique mechanism of action that selectively targets the anaerobic metabolism of these parasites, rendering them highly effective with minimal toxicity to the human host.[3][4] This guide will dissect the intricate steps involved in the antiprotozoal action of forminitrazole, from its entry into the parasite to the ultimate induction of cell death.

The Reductive Activation of Forminitrazole: A Prerequisite for Cytotoxicity

Forminitrazole, like other 5-nitroimidazoles, is administered as an inactive prodrug.[5] Its journey to becoming a potent cytotoxic agent begins upon entering the protozoan cell, where it encounters a unique metabolic environment devoid of mitochondria and reliant on anaerobic energy production.[1][2] The key to its activation lies in the reduction of its nitro group, a process catalyzed by enzymes present in the parasite's low-redox-potential metabolic pathways.[3]

The Central Role of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

The primary enzyme responsible for the activation of forminitrazole is Pyruvate:Ferredoxin Oxidoreductase (PFOR).[4][5] This enzyme is a key player in the anaerobic energy metabolism of protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1][2] PFOR catalyzes the oxidative decarboxylation of pyruvate, a central metabolite in glycolysis, to acetyl-CoA.[6] During this reaction, electrons are transferred to a low-potential electron carrier protein called ferredoxin.[7]

Ferredoxin: The Electron Shuttle for Drug Activation

Reduced ferredoxin, now carrying high-energy electrons, acts as the direct electron donor for the reduction of forminitrazole's nitro group.[7] This single-electron transfer results in the formation of a highly reactive and unstable nitro radical anion.[5] This radical is the first in a series of short-lived, cytotoxic intermediates that are the ultimate effectors of the drug's action.[3]

The selective toxicity of forminitrazole is a direct consequence of this activation pathway. The aerobic cells of the human host lack the low-redox-potential ferredoxin and PFOR systems necessary to efficiently reduce the nitro group of the drug, leaving it in its inactive prodrug form.[3]

Below is a diagram illustrating the activation pathway of forminitrazole.

Caption: Reductive activation pathway of Forminitrazole in anaerobic protozoa.

The Molecular Target: DNA Damage and Inhibition of Replication

Once formed, the reactive nitro radical anion and its downstream metabolites wreak havoc within the protozoan cell, with the primary target being the parasite's DNA.[3] These cytotoxic intermediates interact with DNA, leading to a cascade of damaging events:

-

DNA Strand Breaks: The reactive intermediates cause single and double-strand breaks in the DNA helix, compromising its structural integrity.

-

Inhibition of DNA Synthesis: The damaged DNA cannot serve as a proper template for replication, effectively halting the synthesis of new genetic material.[5]

-

Inhibition of DNA Repair Mechanisms: The drug's intermediates can also interfere with the parasite's DNA repair enzymes, preventing the cell from mending the induced damage.

This multi-pronged assault on the parasite's genetic material ultimately leads to catastrophic cellular dysfunction and cell death.[3]

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the antiprotozoal mechanism of forminitrazole, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating, providing robust and reproducible data.

In Vitro Susceptibility Testing: Determining Potency

The first step in characterizing the activity of forminitrazole is to determine its potency against the target protozoan. This is typically achieved by measuring the Minimum Lethal Concentration (MLC) or the half-maximal inhibitory concentration (IC50).

Protocol: Determination of Minimum Lethal Concentration (MLC)

-

Cultivation of Protozoa: Culture the target protozoan (e.g., Trichomonas vaginalis) in a suitable growth medium to the mid-logarithmic phase of growth.

-

Drug Dilution Series: Prepare a series of twofold dilutions of forminitrazole in the culture medium in a 96-well microtiter plate. Concentrations should span a range expected to include the MLC.

-

Inoculation: Inoculate each well with a standardized number of protozoa (e.g., 1 x 10^5 cells/mL). Include a drug-free control well.

-

Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.

-

Determination of MLC: After incubation, examine each well using an inverted microscope to determine the lowest concentration of forminitrazole at which no motile protozoa are observed. This concentration is the MLC.

Assessment of DNA Damage: Visualizing the Cytotoxic Effects

To confirm that forminitrazole induces DNA damage, DNA fragmentation assays can be employed. The two most common methods are the DNA ladder assay and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.

Protocol: DNA Ladder Assay for Apoptosis Detection

-

Treatment of Protozoa: Incubate the protozoan culture with forminitrazole at a concentration at or above the MLC for a defined period (e.g., 24 hours). Include an untreated control.

-

DNA Extraction: Harvest the protozoa by centrifugation and extract the genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments in the treated sample, corresponding to multiples of nucleosomal DNA size (approximately 180-200 base pairs), is indicative of apoptosis-like DNA fragmentation.[8][9]

Protocol: TUNEL Assay for In Situ Detection of DNA Fragmentation

-

Cell Preparation: Treat protozoa with forminitrazole as described above. Harvest the cells and fix them onto microscope slides.

-

Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[2][10]

-

Microscopy: Wash the cells and mount them with a coverslip. Observe the cells under a fluorescence microscope. A fluorescent signal in the nucleus of the treated cells indicates DNA fragmentation.[8]

Enzyme Activity Assays: Confirming the Activation Pathway

To provide direct evidence for the involvement of the reductive activation pathway, the activity of key enzymes like PFOR and nitroreductases can be measured.

Protocol: Pyruvate:Ferredoxin Oxidoreductase (PFOR) Activity Assay

-

Preparation of Cell-Free Extract: Harvest protozoa and lyse them to prepare a cell-free extract containing the enzymes.

-

Assay Mixture: Prepare an anaerobic assay mixture containing the cell-free extract, pyruvate, coenzyme A, and an artificial electron acceptor such as methyl viologen.

-

Spectrophotometric Measurement: Monitor the reduction of methyl viologen spectrophotometrically at a specific wavelength (e.g., 600 nm). The rate of reduction is proportional to the PFOR activity.

-

Control: Perform a control reaction without pyruvate to ensure the observed activity is substrate-dependent.

Protocol: Nitroreductase Activity Assay

-

Preparation of Cell-Free Extract: Prepare a cell-free extract from the protozoa as described above.

-

Assay Mixture: Prepare a reaction mixture containing the cell-free extract, a suitable nitro-compound substrate (e.g., 7-nitrocoumarin), and a source of reducing equivalents (e.g., NADH or NADPH).[11]

-

Fluorometric Measurement: Monitor the production of the fluorescent product (7-aminocoumarin) over time using a fluorometer. The rate of fluorescence increase is proportional to the nitroreductase activity.[11]

-

Control: Include a control reaction without the cell-free extract to account for any non-enzymatic reduction of the substrate.

Below is a diagram illustrating the experimental workflow for investigating the mechanism of action of forminitrazole.

Caption: Experimental workflow for elucidating the mechanism of action of Forminitrazole.

Quantitative Data and Comparative Efficacy

While specific comparative data for forminitrazole is limited in the public domain, data for other 5-nitroimidazoles against various protozoa can provide a valuable reference for its expected efficacy. The following table summarizes representative Minimum Lethal Concentration (MLC) values for metronidazole and tinidazole against Trichomonas vaginalis.

| Drug | Organism | MLC (µg/mL) - Susceptible Strains | MLC (µg/mL) - Resistant Strains | Reference |

| Metronidazole | Trichomonas vaginalis | < 50 | ≥ 50 | [7] |

| Tinidazole | Trichomonas vaginalis | < 6.3 | ≥ 6.3 | [7] |

| Secnidazole | Trichomonas vaginalis | ≤ 12.5 | > 12.5 | [5][12] |

These values highlight the concentrations at which these drugs are effective and provide a benchmark for assessing the potency of new derivatives like forminitrazole.

Mechanisms of Resistance

The emergence of drug resistance is a significant challenge in the treatment of protozoan infections. For 5-nitroimidazoles, resistance is primarily associated with alterations in the drug activation pathway.[13] Key mechanisms include:

-

Decreased PFOR Activity: Downregulation or mutation of the PFOR enzyme can lead to reduced activation of the prodrug, thereby decreasing its cytotoxic effect.

-

Altered Ferredoxin Expression: Changes in the expression or function of ferredoxin can impair the transfer of electrons to the nitroimidazole.

-

Increased Oxygen Scavenging: Some resistant strains exhibit an enhanced ability to scavenge oxygen, which can compete with the drug for reducing equivalents, thus preventing its activation.

-

Efflux Pumps: Overexpression of drug efflux pumps can actively remove the drug from the parasite's cytoplasm, reducing its intracellular concentration.[14]

Understanding these resistance mechanisms is crucial for the development of new antiprotozoal agents that can overcome existing resistance and for the design of strategies to prolong the lifespan of current therapies.

Conclusion

The mechanism of action of forminitrazole against protozoa is a classic example of targeted chemotherapy, exploiting the unique anaerobic metabolism of these parasites. As a 5-nitroimidazole, its efficacy is dependent on reductive activation by the PFOR-ferredoxin system, leading to the generation of cytotoxic radical intermediates that induce lethal DNA damage. The experimental protocols outlined in this guide provide a robust framework for investigating this mechanism and for evaluating the efficacy of new antiprotozoal compounds. A thorough understanding of this mechanism, along with the pathways of resistance, is paramount for the continued development of effective treatments for protozoan diseases.

References

-

Crowell, M. A., et al. (2014). In Vitro Metronidazole and Tinidazole Activities against Metronidazole-Resistant Strains of Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 58(7), 4173-4175. Available at: [Link]

-

Schwebke, J. R., et al. (2023). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. Sexually Transmitted Diseases, 50(6), 370-373. Available at: [Link]

-

Müller, M. (1983). Mode of action of metronidazole on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171. Available at: [Link]

-

Muzny, C. A., et al. (2022). Secnidazole for Trichomoniasis in Women and Men. Sexually Transmitted Diseases, 49(8), e123-e126. Available at: [Link]

-

Rezaie, F., et al. (2019). In-vitro Evaluation of Metronidazole loaded Mesoporous Silica Nanoparticles Against Trichomonas Vaginalis. ResearchGate. Available at: [Link]

-

Schwartz, D. E., & Jeunet, F. (1976). Comparative pharmacokinetic studies of ornidazole and metronidazole in man. Chemotherapy, 22(1), 19-29. Available at: [Link]

-

Muzny, C. A., et al. (2023). Efficacy of single-dose oral secnidazole for the treatment of trichomoniasis in women co-infected with trichomoniasis and bacterial vaginosis: a post hoc subgroup analysis of phase 3 clinical trial data. BMJ Open, 13(8), e072071. Available at: [Link]

-

Tuck, M. K., & Chan, J. (2023). Trichomoniasis. StatPearls. Available at: [Link]

-

Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical Microbiology Reviews, 14(1), 150-164. Available at: [Link]

-

Graves, K. J., et al. (2024). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates with Treatment Success. Sexually Transmitted Diseases. Available at: [Link]

-

Roy, S., et al. (2017). TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions. Journal of Visualized Experiments, (126), 56123. Available at: [Link]

-

Yang, J., et al. (2018). Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica. Molecules, 23(11), 2786. Available at: [Link]

-

Leitsch, D. (2018). Metronidazole: An Update on Metabolism, Structure-Cytotoxicity and Resistance Mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-276. Available at: [Link]

-

Müller, N., et al. (2021). ORF 17150 Encodes a Quinone Reductase with Nitroreductase Activity. International Journal of Molecular Sciences, 22(3), 1157. Available at: [Link]

-

Williams, B. B., & Gorrell, T. E. (1990). Purification and characterization of pyruvate: ferredoxin oxidoreductase from the anaerobic protozoon Trichomonas vaginalis. The Biochemical journal, 268(1), 51-55. Available at: [Link]

-

Orozco, E., et al. (2008). Drug Resistance Mechanisms in Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis, and Opportunistic Anaerobic Protozoa. ResearchGate. Available at: [Link]

-

Knight, R. C., et al. (1978). DNA damage induced by reduced nitroimidazole drugs. British journal of cancer, 37 Suppl 3(Suppl 3), 17-20. Available at: [Link]

-

Graves, K. J., et al. (2024). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success. CDC Stacks. Available at: [Link]

-

Piacenza, L., et al. (2025). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Upcroft, J. A., et al. (1999). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy, 43(1), 73-76. Available at: [Link]

-

Arroyo, R., et al. (2011). Pyruvate : ferredoxin oxidoreductase (PFO) is a surface-associated cell-binding protein in Trichomonas vaginalis and is involved in trichomonal adherence to host cells. Microbiology, 157(Pt 12), 3424-3436. Available at: [Link]

-

Nogueira, F. B., et al. (2021). An Overview of Drug Resistance in Protozoal Diseases. Molecules, 26(18), 5649. Available at: [Link]

-

Ghavami, S., et al. (2014). An update to DNA ladder assay for apoptosis detection. Bioimpacts, 4(1), 25-29. Available at: [Link]

-

MBL Life Science. (n.d.). DNA Fragmentation Assay Kits (TUNEL). MBL Life Science. Available at: [Link]

-

de Oliveira, V. M., et al. (2022). Novel Treatment Approaches to Combat Trichomoniasis, a Neglected and Sexually Transmitted Infection Caused by Trichomonas vaginalis: Translational Perspectives. Pharmaceutics, 14(11), 2496. Available at: [Link]

-

Figueroa-Angulo, E. E., et al. (2012). Genetic Variability of the Internal Transcribed Spacer and Pyruvate:Ferredoxin Oxidoreductase Partial Gene of Trichomonas vaginalis from Female Patients. Infection, Genetics and Evolution, 12(4), 751-757. Available at: [Link]

-

Al-Mohsen, M. A., & Al-Otaibi, K. E. (2018). Comparative Study of Metronidazole Tablets Marketed in Saudi Arabia. Saudi Journal of Medicine & Medical Sciences, 6(3), 143-149. Available at: [Link]

-

Bhattacharya, A., & Ghosh, S. (2018). Drug Resistance in Protozoal Infections. ResearchGate. Available at: [Link]

-

Sofos, E. E., & Williams, C. H. (2001). Pyruvate Ferredoxin Oxidoreductase and Its Radical Intermediate. Chemical Reviews, 101(9), 2821-2834. Available at: [Link]

-

MBL Life Science. (n.d.). Detection of apoptosis by TUNEL method. MBL Life Science. Available at: [Link]

-

Pérez-Villalobos, N., et al. (2022). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Molecules, 27(19), 6649. Available at: [Link]

-

Singh, S., & Singh, V. (2021). Molecular Mechanisms of Persistence in Protozoan Parasites. Journal of Fungi, 7(11), 957. Available at: [Link]

-

Ikeda, T., et al. (1997). Purification and characterization of pyruvate:ferredoxin oxidoreductase from Hydrogenobacter thermophilus TK-6. Journal of Bacteriology, 179(16), 5131-5136. Available at: [Link]

-

Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150–164. Available at: [Link]

-

Turgay, N., et al. (2004). Comparative In Vitro Cytotoxic Effects of Ornidazole, Metronidazole and Ciprofloxacin against Trichomonas vaginalis Trophozoites. ResearchGate. Available at: [Link]

Sources

- 1. In vitro testing of Trichomonas vaginalis drug susceptibility: evaluation of minimal lethal concentrations for metronidazole and tinidazole that correspond with treatment failure [stacks.cdc.gov]

- 2. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secnidazole for Trichomoniasis in Women and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of pyruvate: ferredoxin oxidoreductase from the anaerobic protozoon Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 9. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Nitroreductase Activites in Giardia lamblia: ORF 17150 Encodes a Quinone Reductase with Nitroreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Antiparasitic Spectrum of Forminitrazole: A Technical Guide for Drug Development Professionals

Abstract

Forminitrazole, a lesser-known derivative of the 5-nitroimidazole class, holds potential as an antiparasitic agent. Due to a scarcity of direct research on Forminitrazole, this technical guide provides an in-depth analysis of its predicted antiparasitic spectrum and mechanism of action, contextualized within the extensive data available for the 5-nitroimidazole class of compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a framework for the evaluation of Forminitrazole and other novel nitroimidazole derivatives. We will explore the established antiparasitic activity of this class against key protozoan pathogens, delineate detailed experimental protocols for in vitro and in vivo assessment, and discuss the underlying biochemical pathways that are central to their therapeutic effect.

Introduction: The 5-Nitroimidazole Landscape

The 5-nitroimidazole (5-NI) family of compounds has been a cornerstone of antiparasitic therapy for decades, with prominent members like metronidazole and tinidazole widely used to treat infections caused by anaerobic protozoa.[1][] These agents are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target parasite.[3][4] This targeted activation is a key feature of their selective toxicity. Forminitrazole, as a 5-nitroimidazole derivative, is anticipated to share the fundamental mechanisms of action and a similar spectrum of activity with its more extensively studied counterparts.

Predicted Antiparasitic Spectrum of Forminitrazole

Based on the well-documented efficacy of 5-nitroimidazoles, the predicted primary antiparasitic spectrum of Forminitrazole includes:

-

Trichomonas vaginalis : The causative agent of trichomoniasis, a common sexually transmitted infection.[5][6]

-

Giardia lamblia (syn. intestinalis, duodenalis) : A flagellated protozoan that causes giardiasis, an intestinal infection.[1]

-

Entamoeba histolytica : The parasite responsible for amoebiasis, which can range from asymptomatic colonization to severe amoebic dysentery and liver abscesses.[1]

The antiparasitic potency of 5-nitroimidazoles can vary with minor structural modifications, suggesting that Forminitrazole may exhibit a unique efficacy profile against these and potentially other anaerobic or microaerophilic organisms.[7]

The Core Mechanism of Action: A Tale of Reduction

The therapeutic effect of 5-nitroimidazoles is contingent upon the reduction of their nitro group, a process that occurs preferentially in the low-redox-potential environment of anaerobic and microaerophilic parasites.[3][4] This process is mediated by electron-donating proteins within the parasite, such as ferredoxin or flavodoxin.[1]

The reduction of the 5-nitro group generates highly reactive nitro radical anions and other cytotoxic intermediates.[4] These reactive species are the ultimate effectors of the drug's antiparasitic action, inducing cellular damage through multiple mechanisms:

-

DNA Damage : The reactive intermediates can interact with and damage the parasite's DNA, leading to strand breaks and cell death.[4]

-

Protein Dysfunction : Covalent binding of the drug's metabolites to essential parasitic proteins can disrupt their function.[3]

-

Oxidative Stress : The generation of reactive nitrogen species contributes to a state of overwhelming oxidative stress within the parasite.[8]

This targeted activation within the parasite, coupled with the absence of analogous activation pathways in aerobic host cells, accounts for the selective toxicity of 5-nitroimidazoles.

Caption: Mechanism of action of Forminitrazole.

In Vitro Evaluation of Forminitrazole

A critical first step in characterizing the antiparasitic potential of Forminitrazole is a comprehensive in vitro assessment. This involves determining its activity against target parasites and its toxicity to host cells.

In Vitro Antiparasitic Susceptibility Testing

The primary objective of in vitro susceptibility testing is to determine the Minimum Lethal Concentration (MLC) or the half-maximal inhibitory concentration (IC50) of Forminitrazole against various parasite isolates.

This protocol is adapted from established methods for 5-nitroimidazole susceptibility testing.[9][10][11][12]

Materials:

-

T. vaginalis isolates (axenic cultures)

-

Diamond's medium supplemented with horse serum

-

Forminitrazole stock solution (in DMSO)

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., GasPak jar)

-

Inverted microscope

Procedure:

-

Parasite Culture: Culture T. vaginalis trophozoites in Diamond's medium at 37°C to mid-logarithmic phase.

-

Inoculum Preparation: Adjust the parasite concentration to 1 x 10^5 trophozoites/mL in fresh medium.

-

Drug Dilution: Prepare serial twofold dilutions of Forminitrazole in Diamond's medium in a 96-well plate. Include a drug-free control.

-

Inoculation: Add 100 µL of the parasite suspension to each well.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

MLC Determination: After incubation, examine the wells microscopically for motile trophozoites. The MLC is the lowest drug concentration at which no motile parasites are observed.

Caption: In vitro susceptibility testing workflow.

In Vitro Cytotoxicity Assays

To assess the therapeutic potential of Forminitrazole, it is crucial to evaluate its toxicity against mammalian cells. This provides an initial indication of its therapeutic index.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15]

Materials:

-

Mammalian cell line (e.g., HeLa, Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Forminitrazole stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Forminitrazole. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

In Vivo Efficacy Evaluation

Following promising in vitro results, the efficacy of Forminitrazole must be evaluated in a suitable animal model.

Murine Model of Trichomoniasis

The murine model of vaginal trichomoniasis is a well-established system for evaluating the in vivo efficacy of antitrichomonal agents.[16][17][18][19][20]

Animal Model:

-

Female BALB/c mice, 6-8 weeks old.

-

Hormonal treatment (e.g., estrogen) may be required to establish a persistent infection.[18]

Procedure:

-

Infection: Intravaginal inoculation of mice with a standardized dose of T. vaginalis trophozoites.

-

Treatment: Oral administration of Forminitrazole at various dosages for a defined period (e.g., 5-7 days). Include a vehicle control group and a positive control group (e.g., metronidazole).

-

Monitoring: Monitor the course of infection by vaginal lavage and microscopic examination for motile trophozoites at regular intervals.

-

Efficacy Assessment: The primary endpoint is the clearance of parasites from the vaginal tract. Secondary endpoints may include reduction in parasite load and resolution of any associated inflammation.

Caption: In vivo efficacy testing workflow.

Biochemical Pathways as Drug Targets

A deeper understanding of the parasite's metabolism can reveal the specific molecular targets of 5-nitroimidazoles and aid in the development of more potent and selective derivatives. In T. vaginalis, the hydrogenosome, an organelle involved in energy metabolism, is a key site of action for these drugs.[21][22]

Key enzymes in the hydrogenosomal metabolic pathway, such as pyruvate:ferredoxin oxidoreductase (PFOR), are responsible for the reductive activation of 5-nitroimidazoles.[23][24] The expression levels of these enzymes can influence the susceptibility of the parasite to these drugs.

Caption: Role of PFOR in Forminitrazole activation.

Summary of In Vitro Activity Data for 5-Nitroimidazoles

The following table summarizes representative in vitro activity data for various 5-nitroimidazoles against key protozoan parasites. This data provides a benchmark for the expected efficacy of Forminitrazole.

| Compound | Parasite | EC50/MLC (µM) | Reference |

| Metronidazole | Giardia lamblia | 6.1 - 18 | [1] |

| Entamoeba histolytica | 5.0 | [1] | |

| Trichomonas vaginalis | 0.8 | [1] | |

| Tinidazole | Entamoeba histolytica | 10.2 | [24] |

| Trichomonas vaginalis | ≥6.3 (associated with treatment failure) | [12] | |

| Ornidazole | Trichomonas vaginalis | No resistance observed in one study | [25] |

| Secnidazole | Trichomonas vaginalis | 1% resistance in one study | [25] |

Conclusion and Future Directions

While direct experimental data on Forminitrazole is limited, its classification as a 5-nitroimidazole provides a strong foundation for predicting its antiparasitic spectrum and mechanism of action. The technical guide presented here outlines a comprehensive strategy for the in vitro and in vivo evaluation of Forminitrazole, leveraging established protocols for this class of compounds.

Future research should focus on the synthesis and purification of Forminitrazole, followed by the systematic execution of the described experimental workflows. These studies will be essential to confirm its predicted activity, determine its therapeutic potential, and pave the way for further development as a novel antiparasitic agent. The exploration of its efficacy against drug-resistant parasite strains will be of particular importance in addressing the growing challenge of antimicrobial resistance.

References

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Future Pharmacology. [Link]

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

-

An improved method for in vitro susceptibility testing of Trichomonas vaginalis. PubMed. [Link]

-

An improved method for in vitro susceptibility testing of Trichomonas vaginalis. Link.springer.com. [Link]

-

Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. ASM Journals. [Link]

-

20S Proteasome as a Drug Target in Trichomonas vaginalis. PMC. [Link]

-

Use of an Animal Model of Trichomoniasis as a Basis for Understanding This Disease in Women. Oxford Academic. [Link]

-

Therapeutic Efficacy of new Nitroimidazoles for Experimental Trichomoniasis, Amebiasis, and Trypanosomiasis in. American Journal of Tropical Medicine and Hygiene. [Link]

-

In vivo and in vitro sensitivity of Trichomonas gallinae to some nitroimidazole drugs. ScienceDirect. [Link]

-

Murine models of vaginal trichomonad infections. PubMed. [Link]

-

Murine Models of Vaginal Trichomonad Infections. PMC. [Link]

-

Use of an animal model of trichomoniasis as a basis for understanding this disease in women. PubMed. [Link]

-

Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis. PLOS One. [Link]

-

THERAPEUTIC EFFICACY OF NEW NITROIMIDAZOLES FOR EXPERIMENTAL TRICHOMONIASIS, AMEBIASIS, AND TRYPANOSOMIASIS. American Journal of Tropical Medicine and Hygiene. [Link]

-

New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. [Link]

-

Trichomonas vaginalis Susceptibility Testing. CDC. [Link]

-

Hydrogenosome Metabolism Is the Key Target for Antiparasitic Activity of Resveratrol against Trichomonas vaginalis. PMC. [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. NIH. [Link]

-

In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. NIH. [Link]

-

Unique enzymes and their genes found in T.vaginalis metabolic pathway. ResearchGate. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. PMC. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

20S Proteasome as a Drug Target in Trichomonas vaginalis. eScholarship. [Link]

-

An in vitro metronidazole susceptibility test for trichomoniasis using the InPouch TXVTM test. STI Journal. [Link]

-

Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus. ASM Journals. [Link]

-

In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. ASM Journals. [Link]

-

In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi. NIH. [Link]

-

Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. PMC. [Link]

-

In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. NIH. [Link]

-

Antiparasitic Drugs. StatPearls. [Link]

- WO2005082920A1 - Crystalline forms of a pharmaceutical compound.

-

Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. PubMed. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]

-

Forms for patent applications. USPTO. [Link]

-

1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

-

The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling. PubMed. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use. PubMed Central. [Link]

-

Synthesis, characterization and antiparasitic activity of organometallic derivatives of the anthelmintic drug albendazole. PubMed. [Link]

- US9340565B2 - Crystalline forms.

Sources

- 1. journals.asm.org [journals.asm.org]

- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 4. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review | MDPI [mdpi.com]

- 5. 20S Proteasome as a Drug Target in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20S Proteasome as a Drug Target in Trichomonas vaginalis [escholarship.org]

- 7. ajtmh.org [ajtmh.org]

- 8. The anti-parasite action of imidazole derivatives likely involves oxidative stress but not HIF-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An improved method for in vitro susceptibility testing of Trichomonas vaginalis. | Semantic Scholar [semanticscholar.org]

- 11. Trichomonas vaginalis Susceptibility Testing | Parasites | CDC [cdc.gov]

- 12. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Murine models of vaginal trichomonad infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of an animal model of trichomoniasis as a basis for understanding this disease in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis | PLOS One [journals.plos.org]

- 21. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hydrogenosome Metabolism Is the Key Target for Antiparasitic Activity of Resveratrol against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Forminitrazole: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forminitrazole, a nitrothiazole derivative, belongs to a class of compounds with significant interest in medicinal chemistry due to their potential as antiparasitic and antimicrobial agents. This technical guide provides an in-depth exploration of the chemical properties and structural features of forminitrazole. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. The guide delves into the physicochemical characteristics, spectroscopic profile, and structural elucidation of forminitrazole. Furthermore, it outlines a putative synthetic pathway, discusses its mechanism of action based on related nitroheterocyclic compounds, and proposes experimental protocols for its analysis and metabolic stability assessment.

Introduction

Forminitrazole, with the chemical name N-(5-nitro-1,3-thiazol-2-yl)formamide, is a heterocyclic compound featuring a nitro-substituted thiazole ring linked to a formamide group.[1] The nitrothiazole scaffold is a key pharmacophore in a variety of bioactive molecules, conferring a range of therapeutic properties.[2][3] The presence of the nitro group is often crucial for the mechanism of action, particularly in antimicrobial and antiparasitic agents, where it can be bioreductively activated to generate radical species that induce cellular damage in target organisms.[4] Understanding the fundamental chemical properties and structure of forminitrazole is paramount for its potential development as a therapeutic agent, enabling rational drug design, formulation development, and the establishment of robust analytical methods for its characterization and quantification.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for forminitrazole are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-(5-nitro-1,3-thiazol-2-yl)formamide | [1] |

| CAS Number | 500-08-3 | [1][5] |

| Molecular Formula | C4H3N3O3S | [1] |

| Molecular Weight | 173.15 g/mol | [1] |

| Boiling Point | 355.8°C at 760 mmHg | [1] |

| Density | 1.718 g/cm³ | [1] |

| Flash Point | 169°C | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 116 Ų | [1] |

Solubility: While specific quantitative solubility data for forminitrazole in a wide range of solvents is not readily available in the public domain, general solubility predictions can be made based on its structure. As a polar molecule with hydrogen bonding capabilities, it is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is likely to be low to moderate. For drug development purposes, empirical determination of solubility in various pharmaceutically relevant solvents and buffers is essential.[6][7][8]

Chemical Structure and Spectroscopic Profile

The chemical structure of forminitrazole is characterized by a 2-formamido-5-nitrothiazole core.

Structure:

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Below is a predicted spectroscopic profile for forminitrazole based on the analysis of its functional groups and data from analogous structures.

3.1.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of forminitrazole is expected to be relatively simple. The key signals would be:

-

Thiazole proton (C4-H): A singlet in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effect of the adjacent nitro group and the thiazole ring.[9]

-

Formyl proton (-CH=O): A singlet, also in the downfield region, typically around δ 8.0-8.5 ppm.[10]

-

Amide proton (-NH-): A broad singlet that could appear over a wide chemical shift range (δ 9.0-12.0 ppm), and its position and broadness would be dependent on the solvent and concentration due to hydrogen bonding.[9]

3.1.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum would provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

-

Thiazole C2: This carbon, attached to two nitrogen atoms, would be significantly deshielded, appearing in the range of δ 160-170 ppm.[11]

-

Thiazole C4: The chemical shift of this carbon would be influenced by the adjacent nitro group, likely appearing around δ 140-150 ppm.

-

Thiazole C5: This carbon, directly bonded to the nitro group, would also be downfield, in the region of δ 145-155 ppm.

-

Formyl carbon (C=O): The carbonyl carbon of the formamide group is expected to resonate in the range of δ 160-165 ppm.[11]

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of forminitrazole would exhibit characteristic absorption bands for its functional groups:

-

N-H stretch: A medium to strong band in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.[12]

-

C-H stretch (aromatic/formyl): A weak to medium band around 3100-3000 cm⁻¹.[13]

-

C=O stretch (amide I): A strong, sharp absorption band in the range of 1680-1650 cm⁻¹.[12]

-

N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.[9]

-

C=N and C=C stretch (thiazole ring): Absorptions in the 1600-1400 cm⁻¹ region.[13]

3.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of forminitrazole is expected to show absorption maxima characteristic of a conjugated nitroaromatic system. The π → π* transitions of the thiazole ring and the n → π* transition of the nitro group would be the main contributors to the UV-Vis absorption. The λmax is likely to be in the range of 300-400 nm.[14][15][16]

Synthesis of Forminitrazole

A plausible synthetic route to forminitrazole involves the formylation of 2-amino-5-nitrothiazole. This can be achieved through various standard organic chemistry methods. A representative protocol is outlined below.

Experimental Protocol: Synthesis of Forminitrazole

Materials:

-

2-Amino-5-nitrothiazole

-

Formic acid

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄) (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrothiazole (1 equivalent) in a suitable solvent such as dichloromethane.

-

Formylating Agent Preparation: In a separate flask, cautiously add acetic anhydride (1.2 equivalents) to formic acid (1.5 equivalents) and stir for 15-20 minutes at room temperature. This in situ generates the mixed anhydride, a potent formylating agent.

-

Reaction: Add the freshly prepared formylating agent dropwise to the solution of 2-amino-5-nitrothiazole at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure forminitrazole.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for forminitrazole.

Mechanism of Action

The mechanism of action of forminitrazole, like other 5-nitroheterocyclic drugs, is believed to involve the reductive activation of the nitro group.[4] This process is particularly efficient in anaerobic or microaerophilic organisms, such as certain protozoa and bacteria, which possess enzymes with low redox potentials capable of reducing the nitro group.

Proposed Mechanism:

-

Entry into the Cell: Forminitrazole, being a small and relatively lipophilic molecule, can passively diffuse across the cell membranes of susceptible organisms.

-

Reductive Activation: Inside the cell, the nitro group of forminitrazole undergoes a series of one-electron reductions, a process catalyzed by nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase). This reduction generates a highly reactive nitroso radical anion.

-

Generation of Cytotoxic Species: The nitroso radical anion can then be further reduced to other cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently bind to and damage critical cellular macromolecules.

-

DNA Damage: A primary target of these reactive metabolites is believed to be DNA. The interaction with DNA can lead to strand breaks, helicity changes, and inhibition of DNA replication and repair, ultimately leading to cell death.[4]

Signaling Pathway Diagram:

Sources

- 1. echemi.com [echemi.com]

- 2. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 5. Forminitrazole | 500-08-3 [chemicalbook.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Solubility Correlations of Common Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Absorption Maxima: Significance and symbolism [wisdomlib.org]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of N-(5-Nitrothiazol-2-yl)formamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and projected in vivo assessment of N-(5-Nitrothiazol-2-yl)formamide. This document emphasizes the causal relationships behind experimental choices and provides detailed, actionable protocols.

Introduction: The Significance of the 5-Nitrothiazole Scaffold

The 5-nitrothiazole moiety is a critical pharmacophore found in a variety of antimicrobial and antiparasitic agents. Its presence is often associated with a broad spectrum of activity against anaerobic bacteria and protozoa. A notable example is Nitazoxanide, a commercially available drug used to treat infections from Giardia lamblia and Cryptosporidium parvum.[1] The mechanism of action for many 5-nitrothiazole-containing compounds involves the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the energy metabolism of anaerobic organisms.[1] N-(5-Nitrothiazol-2-yl)formamide, as a fundamental representative of this class, serves as a key building block and a subject of study for the development of novel therapeutics.

Part 1: Synthesis of N-(5-Nitrothiazol-2-yl)formamide and Its Derivatives

The synthesis of N-(5-Nitrothiazol-2-yl)formamide and its carboxamido derivatives is typically achieved through the acylation of 2-amino-5-nitrothiazole. This foundational molecule is the common precursor for a wide range of analogues.

Rationale for Synthetic Approach

The selection of a synthetic route is guided by the desired purity, yield, and scalability of the final compound. The reaction of an activated carboxylic acid derivative with 2-amino-5-nitrothiazole is a robust and versatile method.

Experimental Protocol: Synthesis of N-(5-Nitrothiazol-2-yl)-carboxamido Derivatives

This protocol is adapted from methodologies used for the synthesis of related compounds and is applicable for the generation of a library of N-(5-Nitrothiazol-2-yl)formamide derivatives.[2][3]

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the desired carboxylic acid in an appropriate anhydrous solvent such as dichloromethane (DCM).

-

Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride or thionyl chloride at room temperature. The reaction is typically stirred for 15-30 minutes.

-

Amidation: In a separate flask, dissolve 2-amino-5-nitrothiazole in an anhydrous solvent like acetonitrile or DCM, and add a non-nucleophilic base such as triethylamine.

-

Reaction: Cool the solution of 2-amino-5-nitrothiazole to 0°C and slowly add the freshly prepared acyl chloride solution.

-

Work-up and Purification: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Part 2: In Vitro Evaluation of N-(5-Nitrothiazol-2-yl)formamide Derivatives

The in vitro assessment of N-(5-Nitrothiazol-2-yl)formamide and its derivatives is crucial to determine their biological activity, mechanism of action, and potential for therapeutic application. A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

Antimicrobial and Antiparasitic Screening

The primary application of 5-nitrothiazole compounds is in the treatment of infectious diseases. Therefore, initial screening should focus on a panel of relevant microorganisms.

-

Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

-

Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Clostridioides difficile) and Gram-negative (e.g., Escherichia coli, Helicobacter pylori) bacteria.

-

MIC Determination: Perform a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium. Inoculate each well with a standardized bacterial suspension. Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no visible growth in the MIC assay is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

A study on a novel N-(5-nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide derivative (RW18) demonstrated potent activity against several Clostridioides difficile clinical isolates with MIC values ranging from 0.125 to 1 µg/mL and MBC values from 0.25 to 1 µg/mL.[4]

Antiviral Activity Assessment

Recent studies have explored the potential of N-(5-nitrothiazol-2-yl) derivatives as antiviral agents, particularly against SARS-CoV-2.

-

Enzyme and Substrate: Utilize recombinant SARS-CoV-2 Mpro and a fluorogenic substrate.

-

Assay Procedure: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds. Initiate the reaction by adding the substrate.

-

Data Acquisition: Measure the fluorescence intensity over time. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

A series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives showed promising inhibitory effects on SARS-CoV-2 Mpro, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 4.67 µg/mL and 5.12 µg/mL).[2][5][6]

Cytotoxicity Assays

Assessing the cytotoxic potential of new compounds against mammalian cells is a critical step to determine their therapeutic index.

-

Cell Culture: Seed a suitable mammalian cell line (e.g., Vero E6, Caco-2) in a 96-well plate and allow the cells to adhere overnight.[7][8]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[7]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%.

For the N-(5-nitrothiazol-2-yl)-carboxamido derivatives tested against SARS-CoV-2, cytotoxicity assays on Vero E6 cells were performed to determine their selectivity index (SI = CC50/IC50).[2]

Mechanism of Action Studies

Elucidating the mechanism of action is fundamental to understanding the compound's biological effects. For 5-nitrothiazoles, a key target is the PFOR enzyme in anaerobic organisms.

-

Enzyme Preparation: Isolate or obtain recombinant PFOR from a relevant target organism.

-

Assay Conditions: The assay measures the pyruvate-dependent reduction of a substrate, which can be monitored spectrophotometrically.

-

Inhibition Measurement: Perform the assay in the presence of varying concentrations of the test compound to determine its inhibitory effect on PFOR activity.

-

Data Analysis: Calculate the IC50 value to quantify the compound's potency as a PFOR inhibitor.

Studies on analogues of Nitazoxanide have confirmed that their antimicrobial activity is linked to the inhibition of PFOR.[1]

Part 3: In Vivo Evaluation of N-(5-Nitrothiazol-2-yl)formamide

Rationale for In Vivo Studies

In vivo studies are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety of a drug candidate in a whole-organism system.[9] These studies bridge the gap between in vitro activity and clinical utility.

Pharmacokinetic Studies

Understanding the ADME properties of N-(5-Nitrothiazol-2-yl)formamide is crucial for determining appropriate dosing regimens.

-

Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats or BALB/c mice.

-

Dosing: Administer the compound via relevant routes, such as oral (p.o.) and intravenous (i.v.).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound and its potential metabolites in plasma.

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Efficacy Studies in Animal Models of Infection

To demonstrate therapeutic potential, the compound must be tested in relevant animal models of the target disease.

-

Infection Model: Establish a localized or systemic infection in mice with a relevant pathogen for which the compound showed potent in vitro activity (e.g., C. difficile colitis model).

-

Treatment Groups: Include a vehicle control group, a positive control group (an established antibiotic), and several dose groups for the test compound.

-

Treatment Regimen: Administer the compound according to a predefined schedule and route based on pharmacokinetic data.

-

Efficacy Endpoints: Monitor survival rates, clinical signs of disease, and bacterial burden in target organs.

Toxicology and Safety Pharmacology

A thorough toxicological evaluation is mandatory to identify potential adverse effects.

-

Acute Toxicity: Determine the median lethal dose (LD50) in rodents.

-

Repeat-Dose Toxicity: Conduct 28-day or 90-day studies in two species (one rodent, one non-rodent) to evaluate for target organ toxicity.[10] This would involve daily administration of the compound at multiple dose levels. Endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

-

Genotoxicity: A battery of tests should be performed to assess the mutagenic and clastogenic potential, including the Ames test (bacterial reverse mutation assay), an in vitro mammalian cell gene mutation test, and an in vivo micronucleus test.

-

Carcinogenicity: Given that a bioassay of the parent compound, 2-amino-5-nitrothiazole, showed an association with tumors of the hematopoietic system in male rats, a long-term carcinogenicity study in rodents would be warranted if the compound is intended for chronic use.[11][12]

A pharmacology review for Nitazoxanide indicated a lack of toxicity in animal studies at doses higher than human exposure for short-term treatment.[10] However, long-term carcinogenicity studies for Nitazoxanide have not been conducted.[10]

Data Presentation

Table 1: In Vitro Activity of N-(5-Nitrothiazol-2-yl)carboxamido Derivatives against SARS-CoV-2 Mpro

| Compound | IC50 (µg/mL)[2][5][6] |

| 3a | 4.67 |

| 3b | 5.12 |

| 3c | 11.90 |

Table 2: Antimicrobial Activity of a N-(5-nitrothiazol-2-yl) Derivative (RW18) against C. difficile

| Parameter | Value (µg/mL)[4] |

| MIC Range | 0.125 - 1 |

| MBC Range | 0.25 - 1 |

Visualizations

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of N-(5-Nitrothiazol-2-yl)formamide derivatives.

Diagram 2: In Vitro Evaluation Cascade

Caption: A proposed funnel of in vivo studies for preclinical development.

Conclusion

N-(5-Nitrothiazol-2-yl)formamide and its derivatives represent a promising class of compounds with potential applications in the treatment of infectious diseases. The synthetic routes are well-established, and a robust panel of in vitro assays can effectively characterize their biological activity and guide lead optimization. While specific in vivo data for the parent formamide is lacking, a clear path for preclinical in vivo evaluation can be defined based on studies of related 5-nitrothiazole compounds. This guide provides the necessary framework and detailed protocols to advance the research and development of this important class of molecules.

References

-

Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. (n.d.). PubMed. [Link]

-

2-Amino-5-Nitrothiazole. (2009, March 1). OEHHA. [Link]

-

Pharmacology Review(s). (2005, June 15). accessdata.fda.gov. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024, January 23). Kosheeka. [Link]

-

Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. (2022, July 31). Taylor & Francis. [Link]

-

Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine- 4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. (2023, November 15). Sciforum. [Link]

-

Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed. [Link]

- A kind of method for synthesizing nitrothiazole benzamide compound. (n.d.).

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021, July 14). PMC. [Link]

-

Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. (n.d.). PubMed. [Link]

-

Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. (2022, July 31). PMC. [Link]

-

Potential role of different animal models for the evaluation of bioactive compounds. (2024, September 29). PMC. [Link]

-

Animal Models for the Investigation of P2X7 Receptors. (n.d.). MDPI. [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2024, August 7). ResearchGate. [Link]

-

ISO-10993-5-2009.pdf. (n.d.). [Link]

-

New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. (n.d.). PMC. [Link]

-

N-(Trimethylsilyl)-2-amino-5-nitrothiazole: An Efficient Reagent for the Direct Synthesis of 2-Amino-5-nitrothiazole-Based Antimicrobial Agents. (2024, August 5). ResearchGate. [Link]

-

N-(5-nitrothiazol-2-yl)-5-(p-tolyl)furan-2-carboxamide. (n.d.). PubChem. [Link]

-

A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2024, October 17). PMC. [Link]

- Process for the preparation of 2-amino-5-nitrothiazole. (n.d.).

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

-

Tuning the Anthranilamide Peptidomimetic Design to Selectively Target Planktonic Bacteria and Biofilm. (n.d.). PMC. [Link]

-

Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022, May 27). PMC. [Link]

-

Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). NIH. [Link]

- N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. (n.d.).

-

Studies of the Metabolism and the Toxicity of N-Methylformamide and Related Amides. (n.d.). Aston Research Explorer. [Link]

-

Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (n.d.). PubMed. [Link]

Sources

- 1. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kosheeka.com [kosheeka.com]

- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Biological Activity of Nitrothiazole Compounds

Introduction

Nitrothiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The core structure, a thiazole ring bearing a nitro group, is fundamental to their pharmacological effects, with the electron-withdrawing nature of the nitro group playing a pivotal role.[3][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of nitrothiazole compounds, delving into their antimicrobial, antiparasitic, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate these potent molecules.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Nitrothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5][6] Their efficacy is often comparable, and in some cases superior, to existing antibiotics.[3][7]

Antibacterial Activity

Nitrothiazole compounds display bactericidal activity against both aerobic and anaerobic bacteria.[3][5] Their effectiveness against anaerobic bacteria is particularly noteworthy, with some derivatives exhibiting remarkably low Minimum Inhibitory Concentrations (MICs) that surpass those of common antibiotics such as clindamycin, ampicillin, and tetracycline.[3][4]

The antibacterial prowess of nitrothiazoles is exemplified by their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several nitrothiazole derivatives have shown potent antitubercular activity, making them promising candidates for the development of new anti-TB drugs.[5][8] It has been suggested that their mode of action against M. tuberculosis differs from that of current TB agents, offering a potential advantage against drug-resistant strains.[8][9]

One of the most well-studied nitrothiazole compounds is Nitazoxanide, a broad-spectrum antimicrobial agent.[10] It is effective against a variety of anaerobic bacteria, including Bacteroides species and Clostridium species.[10]

Mechanism of Action: A Focus on Anaerobic Metabolism

The primary mechanism of antibacterial action for many nitrothiazole derivatives, particularly against anaerobic organisms, involves the reduction of the nitro group.[7] This reduction is a prerequisite for their antibacterial effect.[7] In anaerobic bacteria and protozoa, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for anaerobic energy metabolism, is inhibited by nitazoxanide.[10][11] It is believed that the nitro group is reduced by microbial nitroreductases, leading to the formation of cytotoxic metabolites that damage cellular components.[7][12]

Diagram 1: Postulated Mechanism of Antibacterial Action of Nitrothiazoles

Caption: Postulated mechanism of nitrothiazole antibacterial activity.

Antifungal Activity

In addition to their antibacterial properties, certain nitrothiazole derivatives have demonstrated promising antifungal activity.[13] For instance, some nitrothiazole-thiazolidinone hybrids have exhibited activity against Candida albicans.[13] The exploration of nitrothiazoles as antifungal agents is an active area of research, with the potential to address the growing problem of fungal drug resistance.

Antiparasitic Activity: A Cornerstone of Nitrothiazole Therapeutics

The antiparasitic effects of nitrothiazole compounds are well-established, with several derivatives showing potent activity against a range of protozoa and helminths.[14][15]

The flagship compound in this category is Nitazoxanide, which is FDA-approved for the treatment of infections caused by Cryptosporidium parvum and Giardia lamblia.[10][16][17] Its broad-spectrum antiparasitic activity extends to other parasites such as Entamoeba histolytica, Trichomonas vaginalis, and various intestinal helminths.[10]

The mechanism of action of nitazoxanide against parasites is similar to its antibacterial action, primarily targeting the PFOR enzyme essential for anaerobic energy metabolism.[10][11]

Anticancer Activity: An Emerging Frontier